molecular formula C12H19NO2 B12586104 1-(2,5-Diethoxyphenyl)ethan-1-amine CAS No. 634149-47-6

1-(2,5-Diethoxyphenyl)ethan-1-amine

Cat. No.: B12586104
CAS No.: 634149-47-6
M. Wt: 209.28 g/mol
InChI Key: GAPJNNBBZOWNHM-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenethylamine (B48288) Chemistry

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. wikipedia.org This structure consists of a phenyl ring connected to an amino group through a two-carbon chain. wikipedia.org The versatility of this scaffold allows for a vast number of derivatives through the substitution of hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group. wikipedia.org This chemical diversity gives rise to a wide array of pharmacological and biological activities, with many substituted phenethylamines being central nervous system stimulants, hallucinogens, or entactogens. wikipedia.org

1-(2,5-Diethoxyphenyl)ethan-1-amine fits within this class as a chiral primary amine. Its structure is closely related to other 2,5-disubstituted phenethylamines, with the ethoxy groups at the 2 and 5 positions being a key feature. The presence and position of these substituents significantly influence the molecule's electronic properties and steric hindrance, which in turn can affect its reactivity and interaction with biological targets.

Significance in Organic Synthesis and Mechanistic Studies

The synthesis of this compound and its analogs holds importance for several reasons. Chiral amines, in general, are highly valuable building blocks in asymmetric synthesis, serving as chiral auxiliaries, resolving agents, or key components in the synthesis of pharmaceuticals and other bioactive molecules. sigmaaldrich.com

The study of arylethan-1-amines like this compound is also crucial for mechanistic studies in organic chemistry. Understanding the influence of the diethoxy substitution pattern on the reactivity of the amine and the aromatic ring can provide valuable insights into reaction mechanisms, such as nucleophilic substitution, and the formation of imines and enamines. researchgate.net

Evolution of Research Perspectives on Related Arylethan-1-amines

The research landscape for arylethan-1-amines has evolved significantly over time. Early research, as exemplified by the 1947 study, was often focused on the synthesis and basic characterization of these compounds. nih.gov In recent decades, there has been a surge in interest in the asymmetric synthesis of chiral amines due to their importance in the pharmaceutical industry. sigmaaldrich.comnumberanalytics.com

Modern synthetic methods for chiral 1-aryl-ethanamines often employ advanced techniques such as catalytic asymmetric hydrogenation, enzymatic resolutions, and the use of chiral auxiliaries to achieve high enantiomeric purity. numberanalytics.com The development of these methods has been driven by the need for efficient and stereoselective routes to enantiopure amines, which are critical components of many drugs.

Furthermore, the study of arylethan-1-amines has expanded to include detailed mechanistic investigations of their interactions with biological systems, particularly receptors in the central nervous system. While specific research on the biological activity of this compound is not widely published, the broader class of phenethylamines is known to interact with various receptors, and the specific substitution pattern of this compound makes it a candidate for further investigation in this area.

Data Table: Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(R)-1-(2,5-Diethoxyphenyl)ethan-1-amine1212182-89-2C12H19NO2209.29
(S)-1-(2,5-Diethoxyphenyl)ethan-1-amine1212286-37-7C12H19NO2209.29
1-(2,5-Dimethoxyphenyl)ethan-1-amine35253-26-0C10H15NO2181.23

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

634149-47-6

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(2,5-diethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9H,4-5,13H2,1-3H3

InChI Key

GAPJNNBBZOWNHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(C)N

Origin of Product

United States

Molecular Structure, Stereochemistry, and Conformational Analysis

Elucidation of Molecular Architecture and Positional Isomerism

The molecular structure of 1-(2,5-Diethoxyphenyl)ethan-1-amine is characterized by a central benzene (B151609) ring substituted with two ethoxy groups at positions 2 and 5, and an aminoethane group at position 1. This arrangement places it within the broader class of substituted phenethylamines, which are organic compounds featuring a phenyl ring attached to an amino group via a two-carbon sidechain google.commdpi.com. The core structure is that of phenethylamine (B48288), with specific substitutions on the phenyl ring and the alpha-carbon of the ethylamine (B1201723) side chain.

The nomenclature "this compound" precisely defines the connectivity of its constituent atoms. The parent structure is an ethanamine chain, with the amino group attached to the first carbon (C1). This same carbon atom is also bonded to a 2,5-diethoxyphenyl group. The presence of a methyl group on the alpha-carbon (the carbon adjacent to the phenyl ring) is a key feature that distinguishes it from its un-methylated analogue, 2-(2,5-diethoxyphenyl)ethanamine.

Positional isomerism is a significant aspect of this compound's chemical identity. The arrangement of the two ethoxy groups on the benzene ring can vary, leading to a number of positional isomers. For instance, moving the ethoxy groups to other positions on the phenyl ring would result in compounds such as 1-(2,3-diethoxyphenyl)ethan-1-amine, 1-(2,4-diethoxyphenyl)ethan-1-amine (B12588214), 1-(2,6-diethoxyphenyl)ethan-1-amine, 1-(3,4-diethoxyphenyl)ethan-1-amine, and 1-(3,5-diethoxyphenyl)ethan-1-amine. Each of these isomers, while having the same molecular formula, would be expected to exhibit different physical, chemical, and biological properties due to the varied electronic and steric environments created by the different substitution patterns. The differentiation of such positional isomers can be challenging, often requiring sophisticated analytical techniques like chromatography-mass spectrometry mdma.chnih.gov.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC12H19NO2
PubChem CID3562539

Chiral Center Considerations at the C1 Position

The presence of four different substituents attached to the C1 carbon (the alpha-carbon of the ethylamine side chain) renders this carbon atom a stereocenter, also known as a chiral center. The four distinct groups are:

The 2,5-diethoxyphenyl group

The amino group (-NH2)

The methyl group (-CH3)

A hydrogen atom (-H)

Due to this chirality, this compound can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as (R)-1-(2,5-diethoxyphenyl)ethan-1-amine and (S)-1-(2,5-diethoxyphenyl)ethan-1-amine, according to the Cahn-Ingold-Prelog priority rules. The existence of these enantiomers is a critical feature, as they can have markedly different biological activities.

The synthesis of this compound without chiral control typically results in a racemic mixture, which is an equal mixture of both the (R) and (S) enantiomers. The separation of these enantiomers, a process known as chiral resolution, is often necessary to study the properties of each individual stereoisomer. Common methods for chiral resolution of amines include the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization researchgate.net. Asymmetric synthesis, which aims to produce a single enantiomer directly, is another important strategy in medicinal chemistry to access enantiomerically pure compounds google.commdpi.comgoogle.com.

Stereoselective Properties and Enantiomeric Forms

The three-dimensional arrangement of atoms in the enantiomeric forms of this compound is crucial for its interaction with other chiral molecules, such as biological receptors and enzymes. It is well-established within the class of substituted phenethylamines that biological activity often resides primarily in one enantiomer nih.gov. For many alpha-methylated phenethylamines, the (R)-enantiomer is often associated with different pharmacological effects compared to the (S)-enantiomer nih.gov.

The stereoselective properties of this compound would manifest in its interactions with chiral environments. For example, in chiral chromatography, the two enantiomers would exhibit different retention times on a chiral stationary phase, allowing for their separation and quantification. In a biological context, one enantiomer may bind with high affinity to a specific receptor, while the other may have a much lower affinity or interact with a different set of receptors altogether. This stereoselectivity is a fundamental principle in pharmacology and drug design.

The resolution of racemic this compound into its individual enantiomers would likely follow established protocols for similar alpha-methylated phenethylamines. One common approach involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts researchgate.netnih.gov. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Table 2: Enantiomeric Forms of this compound
EnantiomerIUPAC Name
(R)-enantiomer(R)-1-(2,5-Diethoxyphenyl)ethan-1-amine
(S)-enantiomer(S)-1-(2,5-Diethoxyphenyl)ethan-1-amine

Computational Conformational Analysis and Molecular Dynamics

Computational methods, such as conformational analysis and molecular dynamics simulations, provide valuable insights into the three-dimensional structure and flexibility of this compound. These studies can predict the most stable conformations (arrangements of atoms in space) and the energy barriers between them.

For this molecule, the key conformational variables include the rotation around the single bonds of the ethylamine side chain and the orientation of the two ethoxy groups on the phenyl ring. The rotation around the bond connecting the phenyl ring to the C1 carbon will determine the spatial relationship between the aromatic ring and the amino and methyl groups. It is likely that the molecule will adopt conformations that minimize steric hindrance between these groups.

The two ethoxy groups also have rotational freedom around their C-O bonds. Their preferred orientation will be influenced by a balance of steric and electronic effects. They are likely to adopt conformations that minimize steric clashes with each other and with the adjacent ethylamine side chain.

Comprehensive Synthetic Methodologies for 1 2,5 Diethoxyphenyl Ethan 1 Amine

Precursor Synthesis and Functional Group Transformations

The initial and critical phase in the synthesis of the target compound is the assembly of the 2,5-diethoxyphenyl core. This typically begins with commercially available and simpler aromatic compounds that are then elaborated through functional group transformations.

Strategies for 2,5-Diethoxyphenyl Building Blocks

A common starting point for creating the 2,5-diethoxyphenyl structure is the etherification of hydroquinone (B1673460). This reaction involves the treatment of hydroquinone with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield 1,4-diethoxybenzene (B87031).

Once 1,4-diethoxybenzene is obtained, the next step often involves a Friedel-Crafts acylation to introduce the acetyl group. This is typically achieved by reacting 1,4-diethoxybenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This reaction yields 2,5-diethoxyacetophenone, a key precursor. chemicalbook.comorgsyn.org An alternative, though less common, approach involves the Fries rearrangement of hydroquinone diacetate to form 2,5-dihydroxyacetophenone, followed by etherification of the hydroxyl groups. chemicalbook.comorgsyn.orgepa.gov

Starting MaterialReagentsProduct
HydroquinoneEthylating agent (e.g., ethyl iodide), Base1,4-Diethoxybenzene
1,4-DiethoxybenzeneAcetyl chloride or Acetic anhydride, Lewis acid (e.g., AlCl3)2,5-Diethoxyacetophenone
Hydroquinone DiacetateLewis acid (e.g., AlCl3)2,5-Dihydroxyacetophenone
2,5-DihydroxyacetophenoneEthylating agent, Base2,5-Diethoxyacetophenone

Formation of α-Haloethanone or Nitroalkene Intermediates

With 2,5-diethoxyacetophenone in hand, the subsequent transformations aim to create a more reactive intermediate for the introduction of the amine group. Two primary strategies are the formation of an α-haloethanone or a nitroalkene.

To form the α-haloethanone, specifically 1-(2,5-diethoxyphenyl)-2-bromoethanone, 2,5-diethoxyacetophenone can be subjected to bromination. This reaction is often carried out using bromine in a suitable solvent.

Alternatively, a nitroalkene intermediate can be synthesized. This is typically achieved through a Henry reaction, which involves the condensation of 2,5-diethoxybenzaldehyde (B1352808) with a nitroalkane, such as nitroethane, in the presence of a base. The resulting nitroalkene, 1-(2,5-diethoxyphenyl)-2-nitropropene, is a versatile intermediate for the synthesis of the target amine.

Formation of the Ethan-1-amine Moiety

The final stage of the synthesis involves the conversion of the previously formed intermediates into the desired 1-(2,5-diethoxyphenyl)ethan-1-amine. This can be accomplished through several distinct methods.

Reductive Amination Pathways

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. libretexts.orgyoutube.comyoutube.com In the context of synthesizing this compound, this pathway starts with 2,5-diethoxyacetophenone. The ketone is first reacted with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding primary amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the ketone. youtube.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel can also be employed. youtube.com

A related approach involves the conversion of the ketone to an oxime, followed by reduction. 2,5-Diethoxyacetophenone can be reacted with hydroxylamine (B1172632) hydrochloride to form 1-(2,5-diethoxyphenyl)ethanone oxime. orgsyn.orglookchem.com This oxime can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) in the presence of a transition metal catalyst, or catalytic hydrogenation.

IntermediateReagentsProduct
2,5-DiethoxyacetophenoneAmmonia, Reducing agent (e.g., NaBH3CN)This compound
1-(2,5-Diethoxyphenyl)ethanone oximeReducing agent (e.g., LiAlH4)This compound

Specialized Amination Reactions (e.g., Delépine Reaction)

The Delépine reaction offers a specific route to primary amines from alkyl halides. wikipedia.orgambeed.comorganic-chemistry.orgalfa-chemistry.comsciencemadness.org This method would utilize the α-haloethanone intermediate, 1-(2,5-diethoxyphenyl)-2-bromoethanone. The reaction proceeds by treating the alkyl halide with hexamethylenetetramine (urotropine) to form a quaternary ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.org Subsequent acidic hydrolysis of this salt yields the primary amine, along with formaldehyde (B43269) and ammonium chloride. wikipedia.orgorganic-chemistry.org While effective, a drawback of this method is the use of chloroform (B151607) as a solvent and the generation of formaldehyde. wikipedia.org

Reduction of Nitroalkenes to Primary Amines

The nitroalkene intermediate, 1-(2,5-diethoxyphenyl)-2-nitropropene, provides a direct precursor to the target primary amine through reduction. beilstein-journals.orgnih.govursinus.edu This transformation requires the reduction of both the carbon-carbon double bond and the nitro group.

A variety of reducing agents can accomplish this. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both functionalities. Another effective system is the use of sodium borohydride (NaBH4) in combination with a catalyst such as copper(II) chloride. beilstein-journals.orgnih.govchemrxiv.org This one-pot procedure offers a rapid and efficient method for the synthesis of phenethylamines from β-nitrostyrenes under mild conditions. beilstein-journals.orgnih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is also a common and effective method for this transformation. ursinus.edu Metal-free reduction methods, for instance using trichlorosilane, have also been developed for the reduction of nitro compounds to amines. beilstein-journals.org

IntermediateReagentsProduct
1-(2,5-Diethoxyphenyl)-2-nitropropeneLiAlH4This compound
1-(2,5-Diethoxyphenyl)-2-nitropropeneNaBH4, CuCl2This compound
1-(2,5-Diethoxyphenyl)-2-nitropropeneH2, Pd/CThis compound

Stereocontrolled Synthesis and Chiral Resolution

The synthesis of specific stereoisomers of this compound is crucial for its potential applications, as biological activity is often enantiomer-dependent. Methodologies for achieving high enantiomeric purity can be broadly categorized into asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers an elegant approach to directly form the chiral amine. A common strategy involves the asymmetric reduction of a prochiral imine or a related precursor. For instance, 2',5'-diethoxyacetophenone (B53415) can be converted to an imine, which is then asymmetrically reduced using a chiral catalyst.

While specific catalysts for this compound are not extensively documented in public literature, analogous reactions provide a clear precedent. Chiral catalysts based on transition metals like rhodium, iridium, and ruthenium, complexed with chiral ligands, are frequently employed for the asymmetric hydrogenation of imines. For example, iridium complexes with chiral phosphine (B1218219) ligands have shown high enantioselectivity in the reduction of similar substrates.

Another approach is the asymmetric reductive amination of 2',5'-diethoxyacetophenone. This one-pot reaction combines the ketone with an ammonia source and a reducing agent in the presence of a chiral catalyst. Enzymes, particularly imine reductases (IREDs), have emerged as powerful catalysts for this transformation, often exhibiting excellent enantioselectivity under mild conditions. bldpharm.com

Diastereoselective and Enantioselective Approaches

Diastereoselective methods typically involve the use of a chiral auxiliary. This auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. For the synthesis of chiral amines, a common method involves the condensation of the corresponding ketone (2',5'-diethoxyacetophenone) with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine or enamine. Subsequent reduction of this intermediate proceeds with facial selectivity, leading to a diastereomerically enriched product. The chiral auxiliary can then be cleaved to yield the desired enantiomer of this compound.

Enantioselective reductions of the precursor ketone, 2',5'-diethoxyacetophenone, represent a more direct strategy. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric transfer hydrogenation or hydrogenation. Biocatalysis using ketoreductases (KREDs) is a particularly effective method, where enzymes are used to reduce the ketone with high enantioselectivity.

Post-Synthetic Chiral Separation Techniques

When a racemic mixture of this compound is synthesized, chiral resolution is necessary to separate the enantiomers.

Diastereomeric Salt Formation: This classical and industrially viable method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. psu.edumdpi.com These salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. psu.edu

Commonly used resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid. psu.edu The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base.

Resolving AgentTypical Solvent(s)Separation Method
(+)-Tartaric AcidMethanol, Ethanol, WaterFractional Crystallization
(-)-Tartaric AcidMethanol, Ethanol, WaterFractional Crystallization
(R,R)-O,O'-Dibenzoyl-tartaric acidAcetonitrile, Ethyl AcetateFractional Crystallization
(S,S)-O,O'-Di-p-toluoyl-tartaric acidIsopropanol, AcetoneFractional Crystallization

Chiral Chromatography: For analytical and small-scale preparative purposes, chiral chromatography is a powerful technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers.

Process Optimization for Yield and Purity in Synthetic Routes

Optimizing the synthesis of this compound is essential for improving its economic viability and ensuring high quality. This involves a systematic study of reaction parameters to maximize yield and minimize impurities.

Key parameters for optimization include:

Reactant Stoichiometry: Adjusting the molar ratios of reactants and reagents can significantly impact the reaction outcome. For instance, in reductive amination, the relative amounts of the ketone, ammonia source, and reducing agent need to be carefully controlled.

Catalyst Loading and Selection: In catalytic reactions, the choice of catalyst and its loading are crucial. Lowering the catalyst loading without compromising yield or selectivity is a key goal for cost reduction.

Solvent Effects: The solvent can influence reaction rates, selectivity, and the solubility of reactants, intermediates, and products. Screening a range of solvents is a common optimization step.

Temperature and Pressure: These parameters affect reaction kinetics and thermodynamics. Optimizing temperature and, in the case of gaseous reactants like hydrogen, pressure is critical for efficient and selective transformations.

Work-up and Purification: The procedures for isolating and purifying the final product are vital for achieving high purity. This can involve optimizing extraction, crystallization, and distillation conditions. For example, the choice of solvent for recrystallization can dramatically affect the yield and purity of the final product.

A patent for a similar compound, (±) 2-Amino-N-[2,(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide (B32628) monohydrochloride, highlights the importance of the solvent system, noting that a tetrahydrofuran-water mixture can enhance reaction speed and yield. While not the exact target compound, this illustrates the level of detail required for process optimization.

Below is a hypothetical table illustrating the optimization of a key reaction step, such as the reductive amination of 2',5'-diethoxyacetophenone.

EntryReducing AgentCatalystSolventTemperature (°C)Yield (%)Purity (%)
1Sodium BorohydrideNoneMethanol257590
2HydrogenPalladium on CarbonEthanol508595
3HydrogenRhodium-Chiral LigandMethanol409298 (95% ee)
4Ammonium FormatePalladium on CarbonIsopropanol808896

This systematic approach to process optimization ensures that the synthesis of this compound is not only efficient in terms of yield but also consistently produces a product of high purity.

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methods for Structural Confirmation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about atomic connectivity and the chemical environment within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. While specific spectral data for 1-(2,5-Diethoxyphenyl)ethan-1-amine is not widely published, its expected spectrum can be reliably predicted based on established chemical shift principles and data from closely related analogs like ethylamine (B1201723) and other substituted phenethylamines. docbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the two ethoxy groups, the ethanamine side chain, and the amine proton. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be confirmed by D₂O exchange, which causes the peak to disappear. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., aromatic, aliphatic, quaternary). The 1,2,5-substitution pattern on the benzene (B151609) ring results in six unique aromatic carbon signals. The two ethoxy groups and the two carbons of the ethanamine side chain will also produce distinct signals.

2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the -OCH₂- and -CH₃ protons of the ethoxy groups, and between the -CH- and -CH₃ protons of the ethanamine side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing the molecular structure together. For instance, it would show correlations from the benzylic -CH proton to the aromatic carbons, confirming the attachment point of the ethanamine side chain.

Predicted NMR Data for this compound

Atom Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ar-H (3,4,6 positions) δ ≈ 6.7-7.2 ppm (m) δ ≈ 112-118 ppm
Ar-C-O (C2, C5) - δ ≈ 148-152 ppm
Ar-C (C1) - δ ≈ 128-132 ppm
-O-CH₂ -CH₃ (x2) δ ≈ 4.0 ppm (q) δ ≈ 64 ppm
-O-CH₂-CH₃ (x2) δ ≈ 1.4 ppm (t) δ ≈ 15 ppm
-CH (NH₂)-CH₃ δ ≈ 4.1 ppm (q) δ ≈ 50 ppm
-CH(NH₂)-CH₃ δ ≈ 1.5 ppm (d) δ ≈ 24 ppm
-NH₂ δ ≈ 1.5-2.5 ppm (br s) -

Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad.

Advanced Mass Spectrometry (MS) Techniques (ESI-MS, HRMS, fragmentation studies)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of polar molecules like amines. In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Studies: When subjected to higher energy, such as in electron ionization (EI) or collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecular ion fragments in a predictable manner. For phenethylamine (B48288) structures, the most characteristic fragmentation is the benzylic cleavage—the breaking of the bond between the α- and β-carbons of the side chain. chemguide.co.uk This results in the formation of a stable, resonance-stabilized benzylic cation.

Predicted Mass Spectrometry Data for this compound

Parameter Description Predicted Value (m/z)
Molecular Formula C₁₂H₁₉NO₂ -
Monoisotopic Mass Exact mass of the most abundant isotopes 209.1416
[M+H]⁺ (HRMS) Protonated molecule in high-resolution ESI-MS 210.1489
Key Fragment Benzylic cleavage, loss of •CH₃ 194.1181

m/z = mass-to-charge ratio

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these methods excellent for identifying the presence of those groups. mdpi.com

For this compound, the key functional groups are the primary amine (-NH₂), the aromatic ring, the ether linkages (-O-C), and the aliphatic C-H bonds.

Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Primary Amine 3300-3500 (two bands, symmetric & asymmetric)
C-H Stretch (Aromatic) Phenyl Ring 3000-3100
C-H Stretch (Aliphatic) Ethyl, Ethan-amine 2850-2980
C=C Stretch Aromatic Ring 1500-1600
N-H Bend (Scissoring) Primary Amine 1580-1650

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The part of the molecule responsible for light absorption is called the chromophore.

In this compound, the chromophore is the 1,4-dialkoxy-substituted benzene ring. This system is known to exhibit characteristic π → π* electronic transitions. The presence of the two electron-donating ethoxy groups on the benzene ring influences the energy of these transitions, typically shifting the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. nih.gov

Predicted UV-Visible Absorption Data for this compound (in Ethanol)

Transition Type Chromophore Predicted λmax (nm)
π → π* 1,4-Diethoxybenzene (B87031) ~290-295
π → π* 1,4-Diethoxybenzene ~225-230

λmax = wavelength of maximum absorbance

Chromatographic Separation and Analysis

Chromatography is used to separate components of a mixture and to determine the purity of a compound.

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. wikipedia.org For this compound, GC coupled with a Flame Ionization Detector (FID) can be used for purity assessment, while GC coupled with a Mass Spectrometer (GC-MS) provides definitive identification by matching the retention time and mass spectrum.

Method development would involve optimizing several parameters:

Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is typically suitable for separating phenethylamines.

Injector Temperature: Care must be taken as some phenethylamine derivatives can be thermally labile. An initial temperature of 250°C could be used and adjusted as needed to prevent degradation.

Oven Program: A temperature gradient is used to ensure good separation and peak shape. A typical program might start at ~100°C and ramp up to ~280°C.

Carrier Gas: Helium or hydrogen is used as the carrier gas.

Derivatization: While direct analysis is often possible, derivatization (e.g., acylation or silylation) of the primary amine can improve peak shape and thermal stability, though it adds a step to sample preparation.

Liquid Chromatography (LC) Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of this compound in various samples. These methods offer high resolution and sensitivity, making them suitable for the analysis of complex mixtures.

UPLC, in particular, provides faster analysis times and improved separation efficiency compared to conventional HPLC. A study detailing the analysis of 49 cathinone (B1664624) and phenethylamine derivatives, including related diethoxyphenyl-amine structures, utilized a UPLC system coupled with a photodiode array (PDA) detector. The separation was achieved on a C18 column with a gradient elution program. This methodology allows for the effective separation of a wide range of phenethylamines, which is critical for their individual identification.

In a comprehensive study on the analysis of over 600 new psychoactive substances, a UPLC-quadrupole time-of-flight mass spectrometry (QTOF-MS) method was developed. This method demonstrated the separation of numerous positional isomers, which is a common challenge with phenethylamine derivatives. The chromatographic conditions for such analyses are meticulously optimized to achieve baseline separation of structurally similar compounds.

Table 1: Example UPLC Method Parameters for Phenethylamine Analysis

ParameterCondition
Column Acquity UPLC® HSS C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium (B1175870) Formate + 0.1% Formic Acid in Water
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Varied (optimized for specific isomer groups)

This table represents typical starting conditions for the chromatographic separation of phenethylamine derivatives; specific gradients are optimized based on the target analytes.

Optimization of Derivatization Strategies for Enhanced Chromatographic Performance

Derivatization is a chemical modification process used to enhance the analytical properties of a compound for techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). For primary amines such as this compound, derivatization can improve volatility, thermal stability, and chromatographic peak shape, as well as introduce a specific tag for sensitive detection.

Common derivatizing agents for primary amines include acylating agents (e.g., trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride) and silylating agents. For chiral analysis, specific chiral derivatizing agents are employed to convert the enantiomers into diastereomers, which can then be separated on a non-chiral chromatographic column.

For instance, derivatization with trifluoroacetic anhydride (TFAA) is a well-established method for the GC-MS analysis of phenethylamines. This process involves reacting the amine with TFAA to form a trifluoroacetyl derivative, which is more volatile and provides characteristic mass spectral fragmentation patterns, aiding in identification. The optimization of this process involves adjusting reaction time, temperature, and the ratio of reagent to analyte to ensure complete derivatization without degradation.

Differentiation of Positional and Stereoisomers via Chromatography-Mass Spectrometry

The differentiation of isomers is a significant challenge in forensic chemistry due to their identical molecular weights and often similar chemical properties. Chromatography coupled with mass spectrometry (MS) is the cornerstone for distinguishing between positional and stereoisomers of this compound.

Positional isomers, such as 1-(2,4-diethoxyphenyl)ethan-1-amine (B12588214) or 1-(3,4-diethoxyphenyl)ethan-1-amine, can often be separated by optimizing the chromatographic conditions (column chemistry, mobile phase composition, and gradient). Their mass spectra, particularly after fragmentation (MS/MS), can show unique patterns. The fragmentation of the phenyl ring and its substituents can differ based on their relative positions, providing a basis for identification.

Stereoisomers (enantiomers) possess identical chemical and physical properties in an achiral environment, making their separation more complex. Chiral chromatography is the definitive method for their differentiation. This can be achieved by using a chiral stationary phase (CSP) in either GC or LC. For example, a study on the enantiomeric separation of cathinone derivatives utilized a Lux® 3 mm amylose-1 chiral stationary phase under reversed-phase conditions. This approach allows for the baseline separation of the R- and S-enantiomers.

Alternatively, as mentioned in the previous section, derivatization with a chiral reagent can create diastereomers that are separable on a standard achiral column. The choice between using a CSP or a chiral derivatizing agent depends on the specific compound, available instrumentation, and the complexity of the sample matrix.

Solid-State Characterization

The analysis of a compound in its solid state provides invaluable information about its three-dimensional structure and crystalline arrangement, which are definitive characteristics of a specific substance.

X-ray Crystallography for Absolute Configuration and Crystal Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of the absolute configuration (the R or S designation) of chiral centers and provides detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For a chiral molecule like this compound, obtaining a single crystal of one of its salts (e.g., hydrochloride or tartrate) allows for X-ray diffraction analysis. The resulting electron density map can be used to build a model of the molecule's structure. By using anomalous dispersion effects, typically with the hydrochloride salt, the absolute configuration of the stereocenter can be determined. While specific crystallographic data for this compound is not widely published, the methodology is well-established for related phenethylamine compounds.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in the pharmaceutical industry and is also relevant in forensic science for the complete characterization of a substance.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and bonding characteristics of a molecule. These calculations solve the Schrödinger equation for the molecular system, providing detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds.

For 1-(2,5-diethoxyphenyl)ethan-1-amine, QM methods like Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine its ground state electronic energy and wavefunction. From the wavefunction, various properties can be derived. For instance, the distribution of electron density would reveal the polar and non-polar regions of the molecule. The nitrogen atom of the amine group and the oxygen atoms of the ethoxy groups are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Natural Bond Orbital (NBO) analysis, a common QM-based technique, would be used to analyze the bonding in detail. This analysis provides information on the hybridization of atomic orbitals, the strength of bonds, and the extent of electron delocalization. For this compound, NBO analysis would quantify the delocalization of the phenyl ring's pi-electrons and any hyperconjugative interactions between the ethyl and amino groups with the aromatic system.

Table 1: Illustrative NBO Analysis Data for this compound

Bond/InteractionTypeOccupancyDescription
C1-C2σ1.98 ePhenyl ring C-C bond
C-Nσ1.99 eBond between the chiral carbon and nitrogen
LP(N)Lone Pair1.95 eLone pair on the nitrogen atom
π(C1-C2) -> σ(C-H)Hyperconjugation0.05 eDelocalization from phenyl ring to side chain

Note: The data in this table is illustrative and represents typical values expected from such a calculation.

Density Functional Theory (DFT) Studies on Energetics and Reaction Paths

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying larger molecules like this compound. DFT calculates the electronic energy of a system based on its electron density.

DFT studies would be crucial for determining the molecule's conformational landscape. By rotating the bonds in the ethylamine (B1201723) side chain and the ethoxy groups, different conformers can be identified. DFT calculations would then be used to determine the relative energies of these conformers, identifying the most stable three-dimensional structures. The stability of different conformers is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amine group and the ethoxy oxygen atoms.

Furthermore, DFT can be used to model reaction pathways. For example, the protonation of the amine group is a fundamental reaction. DFT calculations can map out the potential energy surface for this process, identifying the transition state and calculating the activation energy. This provides insight into the basicity of the amine and its reactivity.

Table 2: Illustrative Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (C-C-N-H)Relative Energy (kcal/mol)
160°0.00
2180°1.25
3-60°0.00

Note: The data in this table is illustrative and represents typical values expected from a DFT conformational analysis.

Molecular Modeling and Docking Studies for Non-Biological Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For this compound, molecular mechanics (MM) force fields could be used for rapid conformational searches to identify a broad range of possible shapes the molecule can adopt.

While docking is often associated with biological targets, the principles can be applied to study non-biological interactions as well. For instance, molecular docking simulations could be used to predict how this compound might interact with the surface of a stationary phase in a chromatography column. By modeling the surface of the chromatographic material (e.g., silica (B1680970) gel or a C18-functionalized surface) and docking the different conformers of the analyte, one could predict the strength and nature of the interactions (e.g., hydrogen bonding, van der Waals forces). This can help in understanding and predicting its retention behavior in chromatographic separations.

These simulations rely on scoring functions to estimate the binding affinity between the molecule and the surface. The results can provide a semi-quantitative ranking of how strongly different isomers or conformers would interact with the stationary phase.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. For this compound, DFT calculations are commonly used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The vibrational frequencies in the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For example, the characteristic N-H stretching and bending frequencies of the primary amine, as well as the C-O stretches of the ethoxy groups, could be precisely predicted.

NMR chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data, helping to confirm the molecular structure.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
IRN-H Stretch3350 cm⁻¹
¹H NMR-CH(NH₂) Proton3.5 ppm
¹³C NMR-CH(NH₂) Carbon55 ppm
UV-Visλmax285 nm

Note: The data in this table is illustrative and represents typical values expected from such calculations.

Analysis of Isomeric Stability and Interconversion Barriers

This compound has a chiral center at the carbon atom bearing the amino group, meaning it exists as a pair of enantiomers (R and S). While these enantiomers have identical energies in an achiral environment, computational methods can be used to study their interactions with other chiral molecules.

More relevant to computational analysis is the study of positional isomers. For example, one could compare the stability of this compound with its isomers where the ethoxy groups are at different positions on the phenyl ring (e.g., 2,4-diethoxy or 3,5-diethoxy). DFT calculations would provide the relative energies of these isomers, indicating their thermodynamic stability.

Applications As a Synthetic Intermediate and in Chemical Sciences

Role in the Synthesis of Complex Organic Scaffolds

The structural backbone of 1-(2,5-diethoxyphenyl)ethan-1-amine is a key starting point for the construction of intricate organic molecules, particularly those containing nitrogen. Its utility stems from the reactivity of the primary amine and the nature of the electron-rich diethoxyphenyl ring.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. researchgate.net Many alkaloids, particularly those of the isoquinoline (B145761) class, are biosynthesized in plants from amino acid precursors like tyrosine. researchgate.net Synthetic chemists often mimic these natural pathways to construct complex alkaloid frameworks. Phenethylamines are common precursors for the synthesis of tetrahydroisoquinoline alkaloids through cyclization reactions. nih.gov

Two of the most prominent methods for this transformation are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nih.govwikipedia.org The reaction is driven by the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.orgdepaul.edu The diethoxy-substituted phenyl ring in this compound is activated towards this type of electrophilic substitution, making it a suitable substrate. While less nucleophilic than indole (B1671886) rings, which react under mild conditions, substituted phenyl groups can effectively participate in this cyclization, often requiring stronger acids or higher temperatures. wikipedia.org

Bischler-Napieralski Reaction : This is an intramolecular electrophilic aromatic substitution that converts β-arylethylamides into 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org The reaction typically employs a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The first step would involve the acylation of this compound to form the corresponding amide. This amide is then cyclized under acidic conditions. The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline, providing access to a wide range of alkaloid skeletons. The electron-donating ethoxy groups on the aromatic ring facilitate the crucial cyclization step. organic-chemistry.org

Beyond alkaloids, this compound is a valuable intermediate for synthesizing other heterocyclic structures, such as isoquinolones. Isoquinolones, or isocarbostyrils, are derivatives of isoquinoline bearing a carbonyl group and are found in several natural products and pharmacologically active compounds. researchgate.net One common synthetic route involves the condensation of a phenethylamine (B48288) derivative with a suitable carbonyl compound, followed by cyclization. For example, the reaction of a phenethylamine with a keto-acid can lead to the formation of an isoquinolone scaffold.

A plausible synthetic pathway to an isoquinolone using this compound could involve its reaction with an α-keto acid or its ester. The initial condensation would form an enamine or imine, which would then undergo an intramolecular acylation and cyclization to furnish the isoquinolone ring system. The presence of the α-methyl group on the amine would result in a chiral product with a substituent at the carbon atom adjacent to the nitrogen in the final heterocyclic ring.

Reaction Type Reactants Key Reagents/Conditions Product Class
Pictet-Spengler ReactionThis compound, Aldehyde/KetoneProtic or Lewis Acid (e.g., HCl, TFA)Tetrahydroisoquinolines
Bischler-Napieralski ReactionN-Acyl-1-(2,5-diethoxyphenyl)ethan-1-amineDehydrating Agent (e.g., POCl₃, PPA)Dihydroisoquinolines
Isoquinolone SynthesisThis compound, Keto-acid/esterCondensation, CyclizationSubstituted Isoquinolones

Utilization in Reagent Design and Methodology Development

The chiral nature of this compound, which exists as two enantiomers, (R)- and (S)-, makes it a candidate for applications in asymmetric synthesis.

Chiral amines are widely used as resolving agents. nih.gov The process of resolution separates a racemic mixture of a chiral acid into its individual enantiomers. This is achieved by reacting the racemic acid with a single enantiomer of a chiral base, such as (R)- or (S)-1-(2,5-diethoxyphenyl)ethan-1-amine. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. rsc.org After separation, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure acid and the chiral amine, which can be recovered and reused.

Furthermore, chiral amines can be used as ligands in transition-metal-catalyzed asymmetric reactions. The amine can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Potential in Material Science and Polymer Chemistry (Hypothetical)

While specific applications of this compound in material science are not extensively documented, its chemical structure suggests several hypothetical roles. The primary amine functionality is a reactive handle for incorporation into various polymer backbones.

For instance, primary amines are known to react with epoxides in ring-opening polymerization to form epoxy resins. The amine can act as a curing agent, cross-linking the polymer chains and imparting rigidity and thermal stability to the final material. The bulky and relatively non-polar diethoxyphenyl group would likely influence the properties of the resulting polymer, potentially increasing its hydrophobicity and affecting its mechanical and thermal characteristics.

Similarly, the reaction of the primary amine with isocyanates would lead to the formation of polyureas. These polymers are known for their high tensile strength and durability. The specific structure of the diethoxyphenyl group could be tailored to control properties such as the refractive index or the thermal degradation profile of the resulting material. The incorporation of this specific amine could lead to polymers with unique optical or processing properties, representing a potential area for future research and development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.